4-Dodecylaniline

Overview

Description

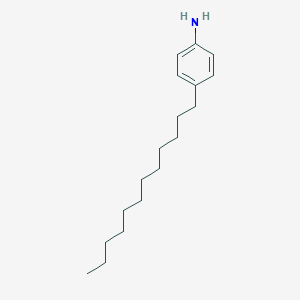

4-Dodecylaniline is an organic compound with the molecular formula C18H31N . It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a dodecyl group (a twelve-carbon alkyl chain). This compound is known for its applications in various fields, including chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of sodium 4-dodecylphenylazosulfonate This suggests that 4-Dodecylaniline may interact with enzymes, proteins, and other biomolecules involved in these processes

Cellular Effects

It has been used to investigate the water solubilization of single-walled carbon nanotubes (SWNTs) This suggests that this compound may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It has been used in the proton transfer step during molecular oxygen (O2) reduction by decamethylferrocene (DMFc) This suggests that this compound may exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dodecylaniline can be synthesized through the alkylation of aniline using dodecenes in the presence of aluminum chloride and methyltributylammonium chloride. The reaction mixture is heated to 160°C and maintained at this temperature for approximately 27.8 hours. After cooling, the mixture is diluted with n-heptane and methylene chloride, followed by washing with water and aqueous ammonia. The product is then dried over anhydrous sodium sulfate and purified .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The industrial production also emphasizes safety measures and environmental considerations to minimize the impact of chemical processes .

Chemical Reactions Analysis

Types of Reactions

4-Dodecylaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to the corresponding amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated, nitrated, and sulfonated products.

Scientific Research Applications

4-Dodecylaniline has diverse applications in scientific research:

Chemistry: It is used in the synthesis of surfactants and as an intermediate in organic synthesis.

Biology: It is employed in the study of molecular interactions and as a component in biochemical assays.

Medicine: Research explores its potential as a drug delivery agent and in the development of pharmaceuticals.

Industry: It is used in the production of dyes, pigments, and corrosion inhibitors .

Mechanism of Action

The mechanism of action of 4-Dodecylaniline involves its interaction with molecular targets through its alkyl chain and aromatic ring. The compound can insert into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with proteins and enzymes, modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as in drug delivery or as a corrosion inhibitor .

Comparison with Similar Compounds

Similar Compounds

- 4-Butylaniline

- 4-Octylaniline

- 4-Tetradecylaniline

- Dodecylamine

- 4-Dodecylphenol

Comparison

4-Dodecylaniline is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. Compared to shorter alkyl chain analogs like 4-Butylaniline and 4-Octylaniline, this compound exhibits higher hydrophobicity and different solubility characteristics. Its longer chain also influences its interaction with biological membranes and its effectiveness as a surfactant or corrosion inhibitor .

Biological Activity

4-Dodecylaniline, an aromatic amine, has garnered attention for its diverse biological activities, particularly in the context of oxidative stress protection and potential applications in various fields such as materials science and corrosion inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.

This compound (C₁₈H₃₁N) consists of a dodecyl chain attached to an aniline group, which contributes to its unique properties. The presence of the long alkyl chain enhances its solubility in organic solvents and facilitates interactions with biological membranes.

Antioxidant and Cytoprotective Effects

Research has demonstrated that this compound exhibits significant antioxidant properties, effectively protecting cells from oxidative stress. A study highlighted its cytoprotective effects against various toxins in HT22 cells, a model for neuronal health:

- Oxidative Stress Inducers : this compound was tested against glutamate toxicity, hydrogen peroxide, and tert-butyl hydroperoxide.

- Effective Concentrations : The half-maximal effective concentration (EC50) values were determined to be approximately 900 nM for dodecylaniline compared to 70 nM for the reference compound, iminostilbene .

Table 1: Cytoprotective Effects of this compound

| Toxin | EC50 (nM) | Cell Type |

|---|---|---|

| Glutamate | 900 | HT22 |

| Hydrogen Peroxide | 900 | HT22 |

| Tert-butyl Hydroperoxide | 900 | HT22 |

The mechanism by which this compound exerts its protective effects appears to involve:

- Inhibition of Lipid Peroxidation : It effectively protects lipid membranes from oxidative damage, indicating a direct role in preventing free-radical chain reactions .

- Reduction of Intracellular Peroxides : The compound suppresses the accumulation of peroxides during oxidative stress conditions, thereby maintaining cellular integrity .

Corrosion Inhibition and Microbial Activity

In addition to its antioxidant properties, this compound has been investigated for its role as a corrosion inhibitor. A study evaluated its effectiveness against sulfate-reducing bacteria (SRB) in hydrochloric acid solutions:

- Inhibition Efficiency : At concentrations around 100 mg/L, this compound demonstrated significant inhibition of SRB growth, suggesting potential applications in protecting steel from microbial-induced corrosion .

Liquid Crystalline Applications

This compound also plays a crucial role in liquid crystalline systems. Its incorporation into liquid crystal matrices has been shown to enhance molecular order and energy transfer efficiency:

- Fluorescent Properties : When used as a component in liquid crystalline devices, it contributes to improved fluorescence characteristics, making it suitable for electro-optical applications .

Case Studies

- Neuroprotective Studies : In experiments involving rat primary cerebellar neurons subjected to oxidative stress via glutathione depletion, this compound significantly preserved neuritic structures and cell viability .

- Corrosion Studies : The compound's effectiveness as a corrosion inhibitor was further supported by tests showing reduced SRB activity at varying concentrations, demonstrating its dual functionality as both an antioxidant and a protective agent against microbial corrosion .

Properties

IUPAC Name |

4-dodecylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31N/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(19)16-14-17/h13-16H,2-12,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPPPIIIEMUEGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8021858 | |

| Record name | 4-Dodecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-42-7 | |

| Record name | 4-Dodecylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-42-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-dodecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104427 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-dodecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Dodecylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-dodecylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What types of materials can be synthesized using 4-Dodecylaniline as a building block?

A1: this compound plays a crucial role in synthesizing diverse materials. For instance, it can be used to create composites with carbon nanotubes and gold nanoparticles. [] This synthesis leverages the ability of this compound to form proton-transfer complexes with carboxyl groups on oxidized single-walled carbon nanotubes (SWNTs). [] Furthermore, this compound serves as a key component in synthesizing symmetrical and unsymmetrical azomethines, some of which exhibit liquid crystalline properties. [] These examples highlight the versatility of this compound in constructing materials with unique properties.

Q2: How do the structural features of this compound contribute to its applications in materials science?

A2: The structure of this compound, featuring both an aromatic amine group and a long alkyl chain, dictates its role in material synthesis and properties. The aromatic amine group facilitates interactions with other molecules through proton transfer or condensation reactions, as seen in the formation of composites with SWNTs [] and azomethines. [] The long alkyl chain contributes to the molecule's amphiphilic nature, influencing its self-assembly behavior and the mesomorphic properties observed in some of its derivatives. []

Q3: What analytical techniques are commonly employed to characterize this compound-based materials?

A3: Various analytical techniques are used to characterize materials incorporating this compound. Transmission electron microscopy (TEM) helps visualize the morphology and size distribution of nanoparticles in composites. [] UV-vis spectroscopy provides insights into the optical properties and electronic structures of the materials. [, ] Cyclic voltammetry is utilized to investigate the electrochemical behavior of composites, particularly for applications in electrochemical sensors and conducting polymer coatings. [] Additionally, techniques like differential scanning calorimetry (DSC), polarizing optical microscopy (POM), and Wide-Angle X-ray Diffraction (WAXD) are valuable for studying the thermal transitions and structural organization of liquid crystalline materials derived from this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.